Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-aminobenzonitrile with ethyl 2-chloro-5-formylpyrimidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-(4-nitrophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
These compounds share a similar pyrimidine core but differ in the substituents attached to the phenyl ring. The unique amino group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1416438-26-0 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2,14H2,1H3 |
InChI Key |
SAAPJDSPRPJENU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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